molecular formula C21H19NO5D6 B602612 Demecolcine-d6 CAS No. 1217602-04-4

Demecolcine-d6

Cat. No. B602612
M. Wt: 377.46
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Demecolcine-d6 is an isotopically labeled antimitotic agent . It disrupts microtubules by preventing tubulin polymerization . It also stimulates the intrinsic GTPase activity of tubulin and induces apoptosis in several normal and tumor cell lines .


Molecular Structure Analysis

The molecular weight of Demecolcine-d6 is 377.46 and its molecular formula is C21H19D6NO5 . The structure of Demecolcine-d6 is not explicitly mentioned in the search results.


Chemical Reactions Analysis

Demecolcine-d6 disrupts microtubules by preventing tubulin polymerization . It stimulates the intrinsic GTPase activity of tubulin .


Physical And Chemical Properties Analysis

The molecular weight of Demecolcine-d6 is 377.46 and its molecular formula is C21H19D6NO5 .

Scientific Research Applications

  • Oocyte Enucleation and Embryo Development : Demecolcine treatment in oocytes induces the formation of a membrane protrusion containing condensed maternal chromosomes. This makes it easier to remove these chromosomes before somatic cell nuclear transfer (SCNT), crucial for cloning. In pigs, for instance, demecolcine-assisted enucleation increases the developmental potential of embryos generated from these oocytes compared to those from mechanically enucleated oocytes (Suo Li et al., 2014).

  • Effect on Microtubule Kinetics : Demecolcine, a microtubule-depolymerizing agent, impacts microtubule kinetics in various species. For example, in bovine oocytes, it leads to increased rates of enucleation and protrusion formation, essential for successful embryo development after nuclear transfer (N. Z. Saraiva et al., 2009).

  • Improvement of Somatic Cell Nuclear Transfer (SCNT) Embryos : Postactivation treatment with demecolcine in combination with other compounds like 6-dimethylaminopurine (6-DMAP) enhances the in vitro and in vivo developmental competence of SCNT embryos in pigs. This suggests that demecolcine affects nuclear remodeling and maturation promoting factor (MPF) activity (Joohyeong Lee et al., 2018).

  • Role in Mouse Oocyte Enucleation : Studies on mouse oocytes show that timely exposure to demecolcine can produce developmentally competent cytoplasts for animal cloning. The treatment disrupts spindle microtubules and affects the extent of second polar body extrusion (E. Ibáñez et al., 2003).

  • Effects on Gene Expression and Protein Levels in Bovine Oocytes : Demecolcine treatment in bovine oocytes affects gene expression levels, such as up-regulating the maternal c-mos gene. It also enhances the protein level of mitogen-activated protein kinase 1 (MAPK1), which plays a role in oocyte development (Yan Gao et al., 2014).

Safety And Hazards

Demecolcine-d6 is fatal if swallowed . It is recommended to wash skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . In case of ingestion, immediate medical attention is required .

Future Directions

Demecolcine-d6 is used for scientific research in cells . It has been used mostly for the study of mitosis in cells . Its inhibition of microtubules causes aneuploidy in mitotic cells where the microtubules fall apart or are suppressed before they can complete their function of pulling chromosomes into the daughter cell . Depending on the dose, Demecolcine-d6 has also been found to cause DNA fragmentation of chromosomes in micronuclei when nondisjunction occurs .

properties

IUPAC Name

(7S)-1,2,3-trimethoxy-10-(trideuteriomethoxy)-7-(trideuteriomethylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJPGOLRFBJNIW-AHQJRMJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC([2H])([2H])[2H])OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Demecolcine-d6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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